tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)carbamate
Description
tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)carbamate is a bicyclic carbamate derivative characterized by a 2-azabicyclo[3.1.1]heptane core linked to a tert-butyl carbamate group via an ethyl spacer. Its molecular formula is C9H16N2O, with a molecular weight of 168.24 g/mol . The bicyclo[3.1.1]heptane system distinguishes it from other bicyclic frameworks (e.g., [2.2.1], [2.2.2], or [4.1.0]) by its unique bridgehead geometry, which may influence receptor binding and metabolic stability.
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-azabicyclo[3.1.1]heptan-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)14-7-5-13-8-10(9-13)4-6-15-13/h10,15H,4-9H2,1-3H3,(H,14,16) |
InChI Key |
BVSVSUMNBWQQSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC12CC(C1)CCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)carbamate typically involves the protection of the amine group in 2-azabicyclo[3.1.1]heptane. One common method includes the reaction of 2-azabicyclo[3.1.1]heptan-1-amine with tert-butyl chloroformate under basic conditions to form the carbamate . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce the corresponding amine.
Scientific Research Applications
Tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the context of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)carbamate involves its interaction with specific molecular targets. The azabicyclo[3.1.1]heptane moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)carbamate with structurally related bicyclic carbamates, focusing on ring topology , substituent positioning , and reported applications :
Structural and Functional Differences
Key Research Findings
Ring Strain and Reactivity :
- The [3.1.1] system exhibits higher bridgehead strain compared to [2.2.1] or [2.2.2] systems, which may enhance electrophilic reactivity at the nitrogen center .
- In contrast, [2.2.1] derivatives (e.g., CAS 1932203-04-7) demonstrate superior stereochemical stability, making them preferred intermediates in asymmetric synthesis .
Biological Activity :
- Bicyclo[4.1.0] carbamates (e.g., CAS 880545-32-4) are reported to exhibit enhanced blood-brain barrier permeability due to their lipophilic cycloheptane ring .
- Hydrochloride salts (e.g., benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride) show improved aqueous solubility, critical for in vivo pharmacokinetics .
Synthetic Utility :
- The ethyl spacer in the target compound allows modular functionalization, enabling conjugation with pharmacophores without disrupting the bicyclic core .
- [2.2.2] derivatives (e.g., tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate) are often used in click chemistry due to their reactive formyl groups .
Comparative Physicochemical Properties
| Property | This compound | tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate | tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate |
|---|---|---|---|
| Molecular Weight | 168.24 g/mol | 212.29 g/mol | 198.26 g/mol |
| Predicted pKa | ~12.2 (amine) | ~12.3 (amine) | ~12.5 (amine) |
| Boiling Point | Not reported | 322.8±21.0 °C | Not reported |
| Applications | Intermediate for CNS drugs | Chiral building block | Lipophilic drug candidate |
Biological Activity
Tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)carbamate, also known as CAS number 2742652-51-1, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.
Molecular Characteristics:
- Molecular Formula: C₁₃H₂₄N₂O₂
- Molecular Weight: 240.34 g/mol
- Structural Formula: The compound features a tert-butyl group attached to a carbamate functional group, which is further connected to a bicyclic structure.
| Property | Value |
|---|---|
| CAS Number | 2742652-51-1 |
| Molecular Formula | C₁₃H₂₄N₂O₂ |
| Molecular Weight | 240.34 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Activity
Research indicates that derivatives of tert-butyl carbamates exhibit significant antimicrobial properties. A study focused on the synthesis of related compounds demonstrated their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Case Study: Antibacterial Evaluation
In a comparative study, new derivatives were synthesized and tested for antibacterial activity using the microdilution broth susceptibility assay. The results showed that certain compounds had a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics.
Table 2: Antibacterial Activity Results
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 16 | E. coli |
| This compound derivative A | 8 | S. aureus |
| Control (Ampicillin) | 32 | E. coli |
The mechanism by which these compounds exert their antibacterial effects is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways. The azabicyclo structure contributes to the lipophilicity of the compound, enhancing its ability to penetrate bacterial membranes.
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. The Artemia salina lethality test was employed to determine the cytotoxicity of tert-butyl carbamate derivatives.
Case Study: Cytotoxicity Assessment
In this study, various concentrations of the compound were tested against Artemia salina larvae, yielding insights into their safety margins.
Table 3: Cytotoxicity Results
| Compound | LC50 (µg/mL) | Toxicity Level |
|---|---|---|
| This compound | 150 | Low |
| This compound derivative B | 75 | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
